Lipophilicity: Bromine vs. Non-Halogenated Analog
Methyl 3-bromo-4-methoxyphenethylcarbamate exhibits a computed XLogP3 of 2.6 (PubChem) and a vendor-reported LogP of 2.3562 (Leyan), representing an increase of approximately 0.5–0.7 log units relative to methyl 4-methoxyphenethylcarbamate (CAS 91247-71-1; LogP ~1.9–2.1, predicted) and approximately 0.8 log units above the unsubstituted methyl phenethylcarbamate (CAS 26011-68-7; LogP 1.7895) [1]. The bromine substituent at the 3-position is the primary driver of this lipophilicity increment, consistent with the well-characterized Hansch π value for aromatic bromine [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 (PubChem); LogP = 2.3562 (Leyan vendor) |
| Comparator Or Baseline | Methyl 4-methoxyphenethylcarbamate (CAS 91247-71-1): LogP ~1.9–2.1 (predicted). Methyl phenethylcarbamate (CAS 26011-68-7): LogP = 1.7895. |
| Quantified Difference | ΔLogP ≈ +0.5–0.7 versus 4-methoxy analog; ΔLogP ≈ +0.8 versus unsubstituted phenethylcarbamate |
| Conditions | Computed/predicted LogP values from different sources; not measured under identical experimental conditions |
Why This Matters
Higher LogP directly impacts membrane permeability, tissue distribution, and non-specific protein binding—parameters critical for both in vitro assay performance and in vivo PK predictions during hit-to-lead optimization.
- [1] PubChem. Methyl 3-bromo-4-methoxyphenethylcarbamate (CID 68783841). XLogP3 = 2.6. https://pubchem.ncbi.nlm.nih.gov/compound/1181691-32-6 View Source
- [2] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. (Aromatic Br π value reference.) View Source
